[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione
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Overview
Description
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is a heterocyclic compound that contains both furan and hydrazinecarbothioamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbothioamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide: Contains both furan and hydrazinecarbothioamide moieties.
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide.
Thiosemicarbazide: Another precursor used in the synthesis.
Uniqueness
2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its combination of furan and hydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound [((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione, often referred to in the literature as a derivative of furan and thioamide, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C₉H₁₃N₃OS
- Molecular Weight: 197.29 g/mol
- IUPAC Name: [(1E)-2-(2-furyl)-1-azaprop-1-enyl]amino]aminomethane-1-thione
The presence of the furan ring contributes to its reactivity and potential biological interactions, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Properties
Research indicates that compounds containing furan moieties exhibit significant antimicrobial activity. A study highlighted the efficacy of related furan derivatives against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition mechanism appears to involve the formation of a stable enzyme-inhibitor complex, significantly reducing AChE activity in vitro .
Antioxidant Activity
Studies have also demonstrated that this compound exhibits antioxidant properties. The compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant activity can be quantified using the DPPH radical scavenging assay.
Concentration (µg/mL) | % Scavenging |
---|---|
50 | 45 |
100 | 65 |
200 | 85 |
The mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Scavenging: The thione group may facilitate redox reactions that neutralize ROS.
- Enzyme Binding: The nitrogen atoms in the amino groups likely participate in hydrogen bonding with active sites on target enzymes, leading to inhibition.
Case Studies
Several case studies have focused on the biological activity of similar compounds:
- Study on Antimicrobial Activity: A comparative study involving various furan derivatives demonstrated that modifications in the side chains significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects: Research on thioamide derivatives showed promising results in neuroprotection models, indicating that this compound could be explored for treating neurodegenerative diseases.
- Cancer Research: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.
Properties
Molecular Formula |
C7H9N3OS |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
[(E)-1-(furan-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)12)6-3-2-4-11-6/h2-4H,1H3,(H3,8,10,12)/b9-5+ |
InChI Key |
QCMMURWGNVGNAK-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CO1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CO1 |
Origin of Product |
United States |
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